5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
“5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H11N3O2 . It is a research-use-only product .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a related compound, 4-(allyloxy)phenyl fluorosulfate (APFS), has been used as a multi-functional electrolyte additive in lithium-ion batteries . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.22 . Other specific properties such as boiling point and storage conditions are not provided .
Scientific Research Applications
Antifungal and Antimicrobial Applications
Antifungal Activity
Research has demonstrated the synthesis of compounds related to 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine showing promising antifungal activity against several pathogenic fungal strains. The compounds were synthesized using green chemistry principles and evaluated against human pathogenic fungal strains like Candida albicans and Aspergillus fumigatus. The molecular docking studies of these compounds revealed good binding at the active site of the C. albicans cytochrome P450 enzyme, indicating potential as antifungal agents (Nimbalkar et al., 2016).
Antimicrobial Properties
New compounds based on the structure of 1,3,4-oxadiazol-2-amine, a relative of this compound, have been synthesized and showed significant antimicrobial activity. These compounds were tested against a range of microorganisms and displayed good to moderate activities, indicating their potential use in antimicrobial treatments (Bektaş et al., 2007).
Applications in Anticancer Research
- Anticancer Potential: Studies have synthesized derivatives of this compound and evaluated their anticancer activity against various human cancer cell lines. The compounds showed good to moderate activity, suggesting their potential in developing anticancer drugs. The molecular structure of these compounds was confirmed by various spectroscopic methods, and their anticancer activity was assessed through MTT assays (Yakantham et al., 2019).
Applications in Photochemistry and Polymer Chemistry
Photoinduced Molecular Rearrangements
The photochemistry of certain 1,2,4-oxadiazoles, closely related to this compound, has been studied, revealing the formation of various compounds like 1,2,4-triazoles through photolytic species. This indicates potential applications in the field of photochemistry and the development of new chemical processes (Buscemi et al., 1996).
Synthesis and Optical Properties of Polymers
Compounds structurally similar to this compound have been synthesized and used in the creation of poly(p-benzamide)s, showcasing the potential application of these compounds in polymer chemistry. The polymers displayed interesting properties like cis conformation of the amide group and π-stacked interaction between chromophores, indicating their use in material science (Takagi et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h2-6H,1,7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWCZVJVBCFRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677733 | |
Record name | 5-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-68-5 | |
Record name | 5-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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